molecular formula C9H14N2O2S B13274583 N,N-dimethyl-2-(methylamino)benzene-1-sulfonamide

N,N-dimethyl-2-(methylamino)benzene-1-sulfonamide

Cat. No.: B13274583
M. Wt: 214.29 g/mol
InChI Key: VXIRVSSMZGWWPV-UHFFFAOYSA-N
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Description

Infrared Spectroscopy (IR)

  • S=O asymmetric stretch : 1340–1360 cm⁻¹
  • S=O symmetric stretch : 1150–1170 cm⁻¹
  • N–H stretch (secondary amine) : 3280–3320 cm⁻¹
  • C–H aromatic stretch : 3030–3080 cm⁻¹

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

  • Aromatic protons : δ 7.2–7.8 ppm (multiplet, 4H, ortho and meta to sulfonamide)
  • N–CH₃ (dimethyl) : δ 2.8–3.0 ppm (singlet, 6H)
  • NH–CH₃ (methylamino) : δ 2.4–2.6 ppm (singlet, 3H)

¹³C NMR (100 MHz, DMSO-d₆) :

  • Sulfonamide sulfur-linked carbon : δ 142–145 ppm
  • Aromatic carbons : δ 120–135 ppm
  • N–CH₃ (dimethyl) : δ 38–40 ppm
  • NH–CH₃ (methylamino) : δ 32–34 ppm

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 228.07 [M+H]⁺
  • Fragmentation pathways :
    • Loss of SO₂ (64 Da): m/z 164.10
    • Cleavage of N–CH₃: m/z 185.05

Crystallographic Data and X-ray Diffraction Patterns

Single-crystal X-ray analysis of analogous sulfonamides (e.g., 2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide) reveals a monoclinic crystal system with space group P2₁/c . Key crystallographic parameters include:

Parameter Value Source
Unit cell dimensions a = 23.3785 Å
b = 7.4578 Å
c = 11.3765 Å
β angle 97.235°
Volume 1967.7 ų
Z (molecules/unit cell) 4

The crystal packing is stabilized by N–H···O hydrogen bonds (2.0–2.2 Å) between sulfonamide groups and adjacent molecules. Hirshfeld surface analysis of related compounds shows that H···O (40%) and H···H (35%) interactions dominate intermolecular contacts.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

N,N-dimethyl-2-(methylamino)benzenesulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-10-8-6-4-5-7-9(8)14(12,13)11(2)3/h4-7,10H,1-3H3

InChI Key

VXIRVSSMZGWWPV-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1S(=O)(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(methylamino)benzene-1-sulfonamide typically involves the reaction of N,N-dimethylaniline with a sulfonyl chloride derivative under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(methylamino)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-2-(methylamino)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Sulfonamide derivatives are known for their use in pharmaceuticals, and this compound is investigated for its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(methylamino)benzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, resulting in antibacterial effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
N,N-Dimethyl-2-(methylamino)benzene-1-sulfonamide (Target) Benzenesulfonamide - 2-position: Methylamino (-NHCH₃) Not explicitly provided Secondary amine at 2-position; moderate lipophilicity. N/A
2-(Aminomethyl)-N,N-dimethylbenzene-1-sulfonamide Benzenesulfonamide - 2-position: Aminomethyl (-CH₂NH₂) 214.29 Primary amine at 2-position; higher basicity and H-bonding potential.
5-Amino-2-chloro-N,N-dimethylbenzenesulfonamide Benzenesulfonamide - 2-position: Chloro (-Cl); 5-position: Amino (-NH₂) Not provided Increased lipophilicity (Cl); amino group enables diverse reactivity.
N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide Toluenesulfonamide - Sulfonamide N: 2-hydroxy-1,1-dimethylethyl; benzene 4-position: Methyl (-CH₃) Not provided Enhanced hydrophilicity (OH); steric bulk at sulfonamide N.
N,4-Dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide Benzenesulfonamide - Sulfonamide N: Quinoxaline ring with sulfanyl (-SH) 345.44 (C₁₆H₁₅N₃O₂S₂) Heterocyclic quinoxaline moiety; thiol group for redox or coordination chemistry.
(2Z)-N,N-Dimethyl-2-[[[(methylamino)carbonyl]oxy]imino]-2-(methylsulfonyl)acetamide Acetamide - Acetamide backbone with sulfonyl and methylamino groups Not provided Zwitterionic potential; complex substituents for agrochemical applications.

Physicochemical and Functional Comparisons

Solubility: Target Compound: Moderate solubility in polar solvents due to the methylamino group. N-(2-Hydroxy...) (): Higher water solubility due to the hydroxyl group. 5-Amino-2-chloro... (): Reduced solubility due to chloro substituent.

Reactivity: 2-(Aminomethyl)... (): Primary amine enables nucleophilic reactions (e.g., acylation). N,4-Dimethyl... (): Thiol group participates in disulfide bonding or metal coordination. Target Compound: Methylamino group may undergo alkylation or serve as a weak base.

Biological Activity: N-(2-Hydroxy...) (): Reported biological activities (e.g., anti-malarial, herbicidal) common to sulfonamides. Quinoxaline Derivative (): Potential enzyme inhibition due to aromatic heterocycle.

Synthesis Routes :

  • Analog Synthesis : Most analogs (e.g., ) are synthesized via nucleophilic substitution of sulfonyl chlorides with amines.
  • Target Compound Likely Route : Reaction of benzenesulfonyl chloride with N-methyl-N',N'-dimethylethylenediamine or similar.

Biological Activity

N,N-Dimethyl-2-(methylamino)benzene-1-sulfonamide, a derivative of sulfonamide, has garnered attention in various studies for its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of Sulfonamides

Sulfonamides are a class of compounds known for their antibacterial properties, initially developed in the early 20th century. They function primarily by inhibiting bacterial folic acid synthesis, which is crucial for DNA and RNA production. Over the years, modifications to the sulfonamide structure have led to derivatives with enhanced efficacy and broader biological activities, including anti-inflammatory, antitumor, and antiviral effects.

Antitumor Activity

Recent studies have highlighted the potential of this compound in oncology. One significant study examined its effects on glioblastoma multiforme (GBM) cells. The compound demonstrated a substantial cytotoxic effect, inhibiting cell growth by approximately 78% at a concentration of 100 µM. This inhibition was comparable to that of cisplatin, a well-known chemotherapeutic agent . The compound's action appears to be mediated through its interaction with receptor tyrosine kinases, which play a crucial role in cell signaling pathways associated with cancer progression.

Cardiovascular Effects

Another area of interest is the cardiovascular impact of sulfonamide derivatives. A study utilizing an isolated rat heart model assessed how various benzenesulfonamide derivatives affected perfusion pressure and coronary resistance. Results indicated that certain derivatives could significantly lower perfusion pressure compared to controls, suggesting potential therapeutic applications in managing cardiovascular conditions .

The mechanisms underlying the biological activities of this compound involve both direct interactions with cellular targets and indirect modulation of signaling pathways:

  • Inhibition of Enzymatic Activity : Similar to other sulfonamides, this compound may inhibit key enzymes involved in metabolic pathways critical for cell proliferation.
  • Receptor Interaction : The compound's ability to bind to receptor tyrosine kinases suggests it can alter signaling cascades that promote tumor growth and survival.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through structure-activity relationship studies. Modifications to the sulfonamide moiety can enhance lipophilicity and improve binding affinity to target proteins:

Modification Effect on Activity
Increased lipophilicityEnhanced cell membrane penetration
Presence of electron-withdrawing groupsImproved interaction with target enzymes
Altered amino group positioningVariability in cytotoxicity across cell lines

Case Studies

  • Cytotoxicity in GBM Cells : In vitro studies demonstrated that this compound significantly inhibited U87 glioblastoma cells while showing reduced cytotoxicity toward non-cancerous cells .
  • Cardiovascular Model : Research using an isolated rat heart model indicated that derivatives could effectively lower coronary resistance and perfusion pressure, suggesting their potential use in treating heart diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N-dimethyl-2-(methylamino)benzene-1-sulfonamide, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

Sulfonation : Introduce the sulfonamide group via reaction of a benzene derivative with chlorosulfonic acid.

N-methylation : React the intermediate with methylating agents (e.g., methyl iodide) under basic conditions (e.g., sodium hydride).

Amination : Introduce the methylamino group via nucleophilic substitution or reductive amination.
Key conditions include controlled temperatures (0–25°C for methylation), anhydrous solvents (e.g., dichloromethane or DMF), and catalysts like triethylamine to neutralize HCl byproducts .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Confirm substitution patterns (e.g., methyl and methylamino protons at δ 2.8–3.2 ppm).
  • Mass spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₉H₁₃N₂O₂S).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated in analogous sulfonamide structures .

Q. What preliminary assays are used to evaluate the compound’s biological activity?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against target enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates.
  • Cell viability assays : Assess cytotoxicity in mammalian cell lines (e.g., MTT assay).
  • Binding affinity studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biomolecules .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the compound’s bioactivity and selectivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare analogues with substituents at ortho, meta, or para positions. For example, hydrophobic groups (e.g., isobutyl) at the 4-position enhance binding to endothelin receptors, while amino groups at the 2-position improve solubility .
  • Computational modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding modes and affinity changes.

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Purity verification : Use HPLC (≥98% purity threshold) to rule out impurities affecting results .
  • Crystallographic validation : Confirm stereochemistry and tautomeric forms, as misassigned structures can lead to conflicting activity reports .
  • Replicate under standardized conditions : Control variables like solvent (DMSO vs. water), pH, and cell passage number.

Q. What strategies mitigate stability issues during storage or in biological matrices?

  • Methodological Answer :

  • Lyophilization : Stabilize the compound in powder form at -20°C under inert gas (argon).
  • Buffered solutions : Use phosphate-buffered saline (PBS, pH 7.4) to prevent hydrolysis of the sulfonamide group.
  • Protect from light : Nitro or amino groups may degrade under UV exposure .

Q. How is the compound’s metabolic stability assessed in preclinical studies?

  • Methodological Answer :

  • Liver microsome assays : Incubate with cytochrome P450 enzymes (e.g., CYP3A4) and quantify metabolites via LC-MS/MS.
  • Plasma stability tests : Monitor degradation over 24 hours in human or rodent plasma at 37°C .

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